5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a member of the thiadiazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom. This compound exhibits significant biological activity, primarily as a selective antagonist for the human adenosine A3 receptor. Its molecular formula is with a molecular weight of 298.36 g/mol. The compound is also known for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can be sourced from various chemical suppliers and is classified under the broader category of thiadiazole derivatives. These compounds are often explored for their pharmacological properties, including anticonvulsant and sedative-hypnotic activities. The compound's CAS number is 478692-06-7, which is used for its identification in scientific literature and databases .
The synthesis of 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of appropriate aniline derivatives with thioketones or thioamides under acidic or basic conditions to form the thiadiazole ring.
The molecular structure of 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine features:
The structural representation can be visualized through molecular modeling software or chemical drawing tools, indicating bond lengths and angles that are characteristic of aromatic compounds.
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups; for instance, the electron-donating methoxy group enhances nucleophilicity in substitution reactions.
The mechanism of action for 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine primarily involves its interaction with adenosine receptors. As a selective antagonist of the human adenosine A3 receptor:
Research indicates that compounds targeting adenosine receptors can influence cellular signaling pathways involved in inflammation and neuroprotection .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has several scientific uses:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity, making it a valuable subject for ongoing research in medicinal chemistry and drug development .
The 1,3,4-thiadiazole scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by a sulfur-containing five-membered ring with two nitrogen atoms. This structure exhibits pronounced aromaticity (dipole moment: 3.25 D) and distinctive mesoionic behavior, enabling diverse non-covalent interactions with biological targets [3] [5]. As a bioisostere of pyrimidine—a core component of nucleic acid bases—the 1,3,4-thiadiazole nucleus readily integrates into enzymatic pockets involved in nucleotide metabolism, particularly those recognizing purine and pyrimidine substrates [7]. Its low-lying C-S σ* orbitals generate regions of electron deficiency ("σ-holes") that facilitate interactions with biomolecular targets, while the scaffold’s metabolic stability and membrane permeability underpin its pharmacokinetic advantages [5] [10]. Historically, this pharmacophore has yielded numerous FDA-approved therapeutics, including acetazolamide (carbonic anhydrase inhibitor), sulfamethizole (antimicrobial), and cefazolin (cephalosporin antibiotic), demonstrating its clinical versatility [1] [5].
The 1,3,4-thiadiazole system exhibits unique physicochemical properties critical for drug-receptor interactions:
Table 1: Key Physicochemical Properties of 1,3,4-Thiadiazole Derivatives
Property | Value/Range | Biological Implication |
---|---|---|
Dipole Moment | 3.25 D | Facilitates polar interactions with target proteins |
pKa (2-Amino group) | ~3.37 (predicted) [9] | Influences ionization state and H-bonding capacity |
LogP (Predicted) | 1.32–2.85 [9] | Balances lipophilicity for membrane penetration |
Tautomeric Forms | Amino ↔ Imino | Adaptability to diverse binding geometries |
Strategic substitution at C5 and N2 positions profoundly alters the pharmacodynamic profile of 1,3,4-thiadiazoles:
Table 2: Bioactivity Modulation via Substituents in 2-Amino-1,3,4-thiadiazoles
Substituent Position | Chemical Group | Target Interactions | Biological Outcome |
---|---|---|---|
C5 (Aryl) | 4-Methoxyphenyl | π-π stacking; H-bonding (methoxy O) | ↑ Anticancer, ↑ Anticonvulsant [7] [9] |
C5 (Aryl) | 4-Halophenyl | Electrophilic interaction with Cys residues | ↑ Antimicrobial activity [1] |
N2 (Amine) | Phenylamino (–NHC₆H₅) | Hydrophobic pocket insertion; H-bond donation | Anticonvulsant/CNS activity [6] [8] |
N2 (Amine) | Piperazinyl | Cationic charge at physiological pH | DNA binding; Topoisomerase inhibition [1] |
The medicinal exploitation of 2-amino-1,3,4-thiadiazoles has evolved through distinct phases:
Table 3: Evolution of 2-Amino-1,3,4-Thiadiazole Therapeutics
Era | Representative Agents | Key Structural Features | Therapeutic Application |
---|---|---|---|
1950s–1980s | Acetazolamide, Methazolamide | 2-Amino-5-sulfonamide | Diuretic; Glaucoma |
1980s–2000s | Sulfamethizole, Cefazolin | 2-Amino-5-thiazolyl/5-sulfonamide | Antimicrobial; Antibiotic |
2010s–Present | Litronesib, Ciprofloxacin hybrids [7] | 2-Amino-5-aryl; Hybrids with quinolones | Anticancer (KSP inhibitors) |
2010s–Present | 5-(4-Methoxyphenyl)-N-phenyl derivatives [9] | 5-(4-Anisyl)-N-phenylamino | Anticonvulsant; Adenosine A₃ antagonists |
The compound 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine exemplifies modern design rationales, combining the 5-(4-methoxyphenyl) group for enhanced DNA intercalation with the N-phenylamino moiety for CNS penetration. Its synthesis involves sequential heterocyclization and coupling, serving as a key intermediate for substituted thiadiazolyl(styryl)quinazolinones with demonstrated anticonvulsant and anticancer activities [9]. This evolution underscores the scaffold’s enduring chemical plasticity in addressing emerging therapeutic challenges.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7